molecular formula C12H15N3O3S2 B2847725 2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole CAS No. 1105246-50-1

2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Cat. No. B2847725
CAS RN: 1105246-50-1
M. Wt: 313.39
InChI Key: RUJCTSPIFIGEKJ-UHFFFAOYSA-N
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Description

The compound “2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole” is a complex organic molecule that contains several functional groups, including a furan ring, a piperidine ring, a thiadiazole ring, and a methylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings are likely to contribute to the overall stability of the molecule and may also influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the furan ring is aromatic and may undergo electrophilic aromatic substitution. The piperidine ring, being a secondary amine, could undergo reactions typical of amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heteroatoms (oxygen, nitrogen, and sulfur) could result in the compound being polar and having a relatively high boiling point .

Scientific Research Applications

Pharmaceutical Development

The compound 2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole has shown potential in pharmaceutical research, particularly in the development of treatments for various diseases. Its derivatives have been explored for their antimicrobial activities, with some compounds demonstrating activity against a range of microorganisms. For instance, derivatives have been synthesized starting from furan-2-carbohydrazide and showed activity against tested microorganisms, indicating their potential in antimicrobial drug development (Başoğlu et al., 2013).

Material Science

In material science, the compound's derivatives have been utilized in the synthesis of polymers with unique properties. Furan and benzochalcogenodiazole-based monomers, designed and synthesized via a donor-acceptor approach, have been electrochemically polymerized to exhibit lower oxidation potentials and red shifts of the dual-band absorption spectra. These properties are crucial for developing materials with specific optical and electrical characteristics, making them suitable for various applications in electronics and photonics (İçli-Özkut et al., 2013).

Anticancer Research

The structure of 2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole and its analogs have been investigated for their potential anticancer properties. Novel derivatives have been synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines, showing promising results that warrant further investigation. Such research contributes to the ongoing search for more effective and safer cancer treatments, highlighting the compound's versatility and potential in medicinal chemistry (Al-Said et al., 2011).

Future Directions

The future research directions for this compound would likely depend on its observed biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-(furan-2-yl)-5-(1-methylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S2/c1-20(16,17)15-6-4-9(5-7-15)11-13-14-12(19-11)10-3-2-8-18-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJCTSPIFIGEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

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